molecular formula C8H8N2O B1593253 2-Cyclopropylpyrimidine-5-carbaldehyde CAS No. 954226-60-9

2-Cyclopropylpyrimidine-5-carbaldehyde

Cat. No. B1593253
M. Wt: 148.16 g/mol
InChI Key: MESDALXDBSNYMH-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-5-carbaldehyde, also known as CPPCA, is a heterocyclic organic compound. The molecule of CPPCA consists of a pyrimidine ring and a cyclopropyl group attached to a functional aldehyde group. It has a molecular weight of 148.16 .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyrimidine-5-carbaldehyde is represented by the formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2 .


Physical And Chemical Properties Analysis

2-Cyclopropylpyrimidine-5-carbaldehyde is a solid at room temperature . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Synthesis of α-Aminophosphonates

Research has demonstrated the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde through a simple and efficient method. This process involves a three-component condensation reaction using phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent results in short reaction times (Reddy, Reddy, & Reddy, 2014).

Inhibitory Activity of VEGFR-2

A series of 4-aminopyrimidine-5-carbaldehyde oximes, related to 2-cyclopropylpyrimidine-5-carbaldehyde, has been discovered to possess potent VEGFR-2 inhibitory activity. These findings are significant in understanding the chemistry for analogue synthesis and the structure-activity relationship (SAR) study results (Huang et al., 2011).

Formylation with Vilsmeier Reagent

The formylation of similar compounds, such as oxopyrimidine-5-carbaldehydes, has been explored using the Vilsmeier reagent. This process highlights the potential of these compounds as synthetic precursors for antitumor agents (Erkin & Krutikov, 2004).

Synthesis of Soai Type 2-Arylpyrimidine-5-carbaldehydes

Asymmetric Autocatalytic Reaction

An asymmetric autocatalytic reaction involving 2-methylpyrimidyl alkanol and 2-methylpyrimidine-5-carbaldehyde demonstrated dramatic amplification of enantiomeric excess. This highlights the compound's potential in asymmetric synthesis (Shibata, Hayase, Yamamoto, & Soai, 1997).

Safety And Hazards

The safety information available indicates that 2-Cyclopropylpyrimidine-5-carbaldehyde may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include wearing protective gloves and eye protection, and in case of inadequate ventilation, wearing respiratory protection .

properties

IUPAC Name

2-cyclopropylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESDALXDBSNYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647954
Record name 2-Cyclopropylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrimidine-5-carbaldehyde

CAS RN

954226-60-9
Record name 2-Cyclopropylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of a1 (ca. 0.095 mol) in CH3CN (300 mL) was added cyclopropanecarboximidamide hydrochloride (12.5 g, 0.105 mol), then sodium hydroxide (7.6 g, 0.19 mol) in water (7.6 mL) was added drop-wise at 0° C. After addition was complete, the resulting mixture was stirred at room temperature overnight. After filtration, the filtrate was concentrated to remove CH3CN under reduced pressure and the residue water phase was extracted with DCM (3×300 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuum to give a red oil, which was purified by column chromatography on silica gel (petroleum ether:EtOAc=2:1) to afford 2-cyclopropylpyrimidine-5-carbaldehyde (7.6 g, yield: 53.5%). 1H NMR (CDCl3 400 MHz): δ 10.06 (s, 1H), 8.99 (s, 2H), 2.41-2.35 (m, 1H), 1.32-1.21 (m, 4H).
[Compound]
Name
a1
Quantity
0.095 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
7.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhou, Y Qin, H Zhou, T Zhang, J Feng, D Xie… - Pesticide Biochemistry …, 2022 - Elsevier
… 4-Amino-2-cyclopropylpyrimidine-5-carbaldehyde 2 is the key intermediate for the synthesis of 4. Cyclopropane-1-carboximidamide hydrochloride was reacted with ethoxymethylene …
Number of citations: 7 www.sciencedirect.com

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